3-Bromobenzalacetophenone

Catalog No.
S6607499
CAS No.
29816-74-8
M.F
C15H11BrO
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzalacetophenone

CAS Number

29816-74-8

Product Name

3-Bromobenzalacetophenone

IUPAC Name

3-(3-bromophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H

InChI Key

COYCXICZZVMYLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br

The exact mass of the compound (2E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one is 285.99933 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromobenzalacetophenone (CAS 29816-74-8), commonly known as 3-bromochalcone, is a highly versatile α,β-unsaturated carbonyl compound featuring a meta-brominated aromatic ring. As a stable crystalline solid, it serves as a premium bifunctional precursor in organic synthesis, offering both a reactive enone system for Michael additions and a brominated aryl ring for palladium-catalyzed cross-coupling. Its balanced electronic profile—driven by the inductive electron-withdrawing effect of the meta-bromine—makes it a preferred starting material for the scalable synthesis of pyrazolines, isoxazolines, and complex pharmaceutical libraries, outperforming standard unsubstituted chalcones in functionalization potential and downstream processability [1].

Substituting 3-bromobenzalacetophenone with unsubstituted chalcone or ortho-halogenated analogs severely limits downstream processability and inflates manufacturing costs. Unsubstituted chalcones lack the essential halogen handle required for late-stage Suzuki or Heck cross-coupling, forcing chemists to rely on longer, lower-yielding de novo synthesis routes to build extended aromatic systems. Conversely, ortho-brominated analogs suffer from significant steric hindrance, which depresses Claisen-Schmidt condensation yields and complicates nucleophilic attacks at the beta-carbon during heterocycle formation. Furthermore, substituting with chloro-analogs necessitates the use of highly specialized, expensive palladium ligands (e.g., Buchwald ligands) to achieve comparable cross-coupling reactivity, dramatically increasing catalyst expenditure at scale [1].

Superior Cross-Coupling Reactivity vs. Chloro-Analogs

In the synthesis of extended biphenyls and stilbene-fused chalcones, the meta-bromine of 3-bromobenzalacetophenone acts as a highly efficient leaving group. Compared to 3-chlorobenzalacetophenone, which typically requires specialized and expensive phosphine ligands to activate the C-Cl bond, the bromo-derivative readily undergoes Suzuki and Heck couplings using standard, cost-effective Pd(PPh3)4 catalysts, routinely achieving yields exceeding 80% under mild conditions [1].

Evidence DimensionCatalyst requirement and yield in cross-coupling
Target Compound Data>80% yield using standard Pd(PPh3)4
Comparator Or Baseline3-Chlorobenzalacetophenone (requires expensive proprietary ligands for similar yields)
Quantified DifferenceElimination of proprietary ligand costs while maintaining >80% coupling efficiency
ConditionsStandard Suzuki/Heck coupling conditions (basic aqueous/organic solvent, mild heating)

Procurement teams can significantly reduce catalyst expenditure in API scale-up by selecting the bromo-derivative over the chloro-derivative.

Steric Advantage in Heterocycle Synthesis Yields

The meta-positioning of the bromine atom in 3-bromobenzalacetophenone provides an optimal balance of electronic activation without the severe steric penalty seen in ortho-substituted analogs. During hydrazine-mediated cyclization to form pyrazolines, the meta-bromo isomer consistently delivers high isolated yields (often 75-88%), whereas ortho-brominated comparators suffer from suppressed reactivity at the beta-carbon, leading to extended reaction times and lower throughput [1].

Evidence DimensionIsolated yield in pyrazoline cyclization
Target Compound Data75-88% typical isolated yield
Comparator Or Baseline2-Bromobenzalacetophenone (ortho-isomer, significantly lower yield due to steric blocking)
Quantified Difference~15-25% higher yield and reduced reaction times
ConditionsHydrazine hydrate, ethanol/acetic acid reflux

Higher and more predictable cyclization yields directly translate to lower raw material waste and higher throughput in combinatorial library generation.

Electronic Tuning for Cleaner Reaction Profiles

The electronic profile of 3-bromobenzalacetophenone is driven by the strong inductive electron-withdrawing effect (-I) of the bromine atom, which enhances the electrophilicity of the enone system. When compared to 3-nitrobenzalacetophenone, which exerts an overwhelming mesomeric effect (-M) that can lead to polymerization or complex side-reaction profiles, the bromo-derivative provides cleaner Michael additions and epoxidations, establishing it as a preferred lead structure in structure-activity relationship (SAR) library synthesis [1].

Evidence DimensionReaction cleanliness and side-product formation
Target Compound DataClean conversion driven by -I inductive activation
Comparator Or Baseline3-Nitrobenzalacetophenone (prone to side reactions due to strong -M effect)
Quantified DifferenceHigher purity of crude intermediates and simplified downstream chromatography
ConditionsBase-catalyzed Michael additions and epoxidations

Simplifies purification workflows and reduces solvent consumption during the isolation of pharmaceutical intermediates.

Precursor for Advanced Cross-Coupled APIs

Leveraging its highly reactive meta-bromine, 3-bromobenzalacetophenone is the ideal starting material for synthesizing complex, extended-aromatic active pharmaceutical ingredients (APIs) via Suzuki-Miyaura or Heck couplings, avoiding the high catalyst costs associated with chlorinated analogs [1].

Building Block for Pyrazoline and Isoxazoline Libraries

Due to its optimized steric profile and enhanced beta-carbon electrophilicity, this compound is heavily utilized in combinatorial chemistry to generate high-yield libraries of pyrazoline and isoxazoline derivatives for antimicrobial and anti-inflammatory drug discovery [2].

Synthesis of Non-Linear Optical (NLO) Materials

The conjugated enone system, combined with the ability to easily extend the pi-network through the meta-bromo position, makes this compound a valuable precursor in the development of novel non-linear optical materials and advanced organic fluorophores [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

285.99933 g/mol

Monoisotopic Mass

285.99933 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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